RJR-2403 hemioxalate
Description
Overview of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) in Neurobiology
Nicotinic acetylcholine receptors (nAChRs) are a crucial class of ligand-gated ion channels that are responsive to the neurotransmitter acetylcholine. wikipedia.orgtmc.edu These receptors are widely distributed throughout the central and peripheral nervous systems, as well as in muscle and other tissues. wikipedia.org In the central nervous system, nAChRs are involved in a wide array of physiological processes, including synaptic transmission, learning, memory, and attention. nih.govacs.org
Structurally, nAChRs are composed of five subunits arranged around a central ion pore. tmc.edunih.gov The mammalian brain expresses a variety of nAChR subtypes, which are assemblies of different alpha (α) and beta (β) subunits. nih.gov The most prevalent subtypes in the brain are the heteromeric α4β2* and the homomeric α7 nAChRs, where the asterisk indicates the potential presence of other subunits. nih.govfrontiersin.orgcaltech.edu This diversity in subunit composition gives rise to nAChR subtypes with distinct pharmacological and functional properties. nih.gov
Functionally, nAChRs can be found at various locations on neurons, including presynaptic, postsynaptic, and even on axons. nih.gov Presynaptic nAChRs are known to modulate the release of a variety of neurotransmitters, while postsynaptic nAChRs contribute to fast excitatory neurotransmission. nih.gov Their widespread distribution and modulatory roles make them important targets for understanding and potentially treating a range of neurological and psychiatric disorders. frontiersin.org
Significance of Selective nAChR Agonists in Cholinergic Research
The development of selective nAChR agonists, which are compounds that preferentially activate specific subtypes of these receptors, is of significant interest in cholinergic research. Given the diverse functions and widespread distribution of different nAChR subtypes, subtype-selective agonists are invaluable tools for dissecting the specific roles of each receptor subtype in complex brain functions. acs.org
The pursuit of selective agonists is driven by the need to develop therapeutic agents with improved efficacy and reduced side effects. nih.gov For instance, the cognitive-enhancing effects of nicotine (B1678760), a non-selective nAChR agonist, have been well-documented. acnp.org However, its therapeutic potential is limited by its addictive properties and other adverse effects. Researchers have hypothesized that targeting specific nAChR subtypes, such as α4β2* or α7, could yield compounds with beneficial effects on cognition without the undesirable side effects associated with broad-spectrum nicotinic stimulation. nih.govwikipedia.orgnih.gov
Selective agonists also play a critical role in preclinical research, allowing scientists to probe the involvement of specific nAChR subtypes in animal models of various disorders, including Alzheimer's disease, Parkinson's disease, and depression. frontiersin.orgnih.gov This research is essential for validating nAChR subtypes as therapeutic targets and for advancing our understanding of the underlying pathophysiology of these conditions.
Historical Context of RJR-2403 Hemioxalate Discovery and Early Characterization
RJR-2403, also known as metanicotine or rivanicline, emerged from research efforts aimed at identifying nicotinic agonists with selectivity for central nervous system (CNS) nAChRs over those in the periphery. medchemexpress.comnih.gov Early in vitro characterization studies in the mid-1990s revealed that RJR-2403 binds with high affinity to nAChRs in the rat brain cortex. nih.gov
These initial studies demonstrated that RJR-2403 was a potent agonist at what are now understood to be α4β2* nAChRs, showing comparable efficacy to nicotine in activating these receptors in functional assays using rat thalamic synaptosomes. nih.gov A key finding from this early research was the compound's significantly lower potency at muscle-type and ganglionic nAChRs compared to nicotine, indicating a desirable CNS-selective profile. medchemexpress.comnih.gov For example, RJR-2403 was found to be more than ten times less potent than nicotine in causing contractions of the guinea pig ileum, a model for peripheral ganglionic stimulation. nih.gov
Furthermore, chronic exposure of cells expressing high-affinity nAChRs to RJR-2403 led to an upregulation of these receptors, a phenomenon also observed with nicotine. medchemexpress.comnih.gov This early body of work established RJR-2403 as a valuable research tool and a lead compound for further investigation into the therapeutic potential of selective α4β2* nAChR agonists.
Properties
Molecular Formula |
C22H30N4O4 |
|---|---|
Molecular Weight |
414.5 |
SMILES |
CNCC/C([H])=C([H])/C1=CN=CC=C1.CNCC/C([H])=C([H])/C2=CN=CC=C2.OC(C(O)=O)=O |
Synonyms |
(E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine hemioxalate |
Origin of Product |
United States |
Molecular Pharmacological Characterization of Rjr 2403 Hemioxalate
Agonistic Activity at Neuronal nAChR Subtypes
RJR-2403 hemioxalate functions as a neuronal nicotinic receptor agonist. Its activity profile demonstrates notable selectivity for specific nAChR subtypes found in the central nervous system.
High Affinity and Selectivity for α4β2 Nicotinic Acetylcholine (B1216132) Receptors
Studies have consistently shown that this compound possesses high affinity and selectivity for the α4β2 nicotinic acetylcholine receptor subtype. It binds with high affinity to rat brain cortex, a region rich in α4β2 nAChRs, exhibiting a reported Ki value of 26 nM. medchemexpress.comprobechem.comnih.gov This high affinity is a key characteristic of its pharmacological profile. RJR-2403 is described as a potent and selective agonist for α4β2 nAChRs. chemicalbook.comgenecards.org
Comparative Receptor Affinity and Selectivity Profile Versus α7 nAChRs
A significant aspect of this compound's selectivity is its markedly lower affinity for the α7 nAChR subtype compared to α4β2 receptors. The selectivity for α4β2 receptors is reported to be greater than 1000-fold compared to α7 receptors. medchemexpress.commedchemexpress.comglpbio.commedchemexpress.comnih.govglpbio.com Ki values for α7 receptors have been reported around 3.6 μM or 36000 nM, highlighting this substantial difference in binding affinity. medchemexpress.comglpbio.comtocris.comrndsystems.comglpbio.com This differential affinity underscores its selective action on neuronal nAChR populations.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs α7 |
| α4β2 nAChR | 26 nM | >1000-fold higher |
| α7 nAChR | 3.6 μM (36000 nM) | 1x |
Note: Data compiled from cited sources medchemexpress.comglpbio.commedchemexpress.comnih.govglpbio.comtocris.comrndsystems.com.
Evaluation of Activity at Muscle-Type nAChRs and Muscarinic Receptors
Beyond neuronal subtypes, the activity of this compound has been evaluated at muscle-type nAChRs and muscarinic receptors to assess its specificity. At concentrations up to 1 mM, RJR-2403 has been shown not to significantly activate nAChRs in PC12 cells (which express neuronal nAChRs), muscle type nAChRs, or muscarinic receptors. medchemexpress.comprobechem.comnih.gov Furthermore, RJR-2403 does not antagonize nicotine-stimulated muscle or ganglionic nAChR function at concentrations up to 1 mM. medchemexpress.comnih.govprobes-drugs.org Functional studies evaluating agonist-induced ileum contraction indicate that RJR-2403 is significantly less potent than nicotine (B1678760) with reduced efficacy in this assay, which reflects activity at ganglionic and muscle-type receptors. medchemexpress.comnih.gov
Ligand Binding Studies and Receptor Interaction Kinetics
Ligand binding studies have been instrumental in characterizing the interaction of RJR-2403 with nAChRs. The high-affinity binding to sites in rat brain cortex, with a Ki of 26 nM, is a key finding from these studies. medchemexpress.comprobechem.comnih.gov This affinity is comparable to binding at [3H]-cytisine sites. glpbio.com
Functional studies provide insight into the kinetics of receptor interaction and activation. RJR-2403 is comparable to nicotine in its ability to activate rat thalamic synaptosomes, as measured by 86Rb+ efflux. nih.gov The reported EC50 for RJR-2403 in this assay is 732 ± 155 nM, compared to 591 ± 120 nM for nicotine, with similar maximal efficacy. nih.gov However, RJR-2403 is less potent than nicotine in inducing dopamine (B1211576) release from synaptosomes, with an EC50 of 938 ± 172 nM for RJR-2403 compared to 100 ± 25 nM for nicotine. nih.gov Chronic exposure to RJR-2403 has been observed to result in an up-regulation of high-affinity nAChRs in M10 cells, a phenomenon similar to that seen with nicotine. medchemexpress.comnih.govprobes-drugs.org Unlike nicotine, RJR-2403 did not produce significant residual inhibition of subsequent acetylcholine responses in human nAChR subtypes expressed in Xenopus oocytes at concentrations below 1 mM. nih.gov
| Assay (in vitro) | RJR-2403 EC50 (nM) | Nicotine EC50 (nM) | RJR-2403 Emax (% of Nicotine) |
| Rat thalamic synaptosomes (86Rb+ efflux) | 732 ± 155 | 591 ± 120 | 91 ± 8 |
| Dopamine release (synaptosomes) | 938 ± 172 | 100 ± 25 | 82 ± 5 |
Note: Data compiled from cited sources nih.gov.
Cellular and Subcellular Mechanisms of Action
Electrophysiological Responses in Excitable Cells
RJR-2403 elicits distinct electrophysiological responses in various excitable cells, primarily through its interaction with nAChRs. In rat thalamic synaptosomes, RJR-2403 is comparable to nicotine (B1678760) in its ability to activate these receptors. nih.gov However, its potency is about one-tenth that of nicotine in inducing dopamine (B1211576) release. nih.gov
Studies using patch-clamp recordings in hypoglossal motor neurons have shown that RJR-2403 evokes nAChR-mediated inward currents. nih.govresearchgate.net These currents are crucial for regulating the excitability of these neurons. nih.govresearchgate.net In the somatosensory cortex of mice, topical application or micro-injection of RJR-2403 led to a significant reduction in the peak amplitude of whisker-evoked cortical responses, indicating a modulatory role in sensory processing. jneurosci.org Conversely, in A17 amacrine cells of the rat retina, RJR-2403 failed to evoke significant responses, suggesting subtype-specific actions. nih.govcore.ac.ukfrontiersin.org
Ion Channel Gating and Permeability Modulations
As a ligand-gated ion channel agonist, RJR-2403 directly influences the gating and permeability of nAChRs. nih.govnih.gov These receptors are pentameric structures that form a central ion-conducting pore. genecards.orggenecards.org The binding of an agonist like RJR-2403 triggers a conformational change, opening the channel and allowing the passage of cations. nih.govnih.gov
RJR-2403 has been shown to make a significant cation-π interaction with specific aromatic residues, TrpB and TyrC2, within the agonist binding site of the α4β2 nAChR. eneuro.org This interaction is crucial for receptor activation. The compound's ability to activate specific nAChR subtypes leads to selective ion permeability changes in different neuronal populations. For instance, its activation of α4β2 receptors on GABAergic neurons in the substantia nigra pars reticulata is a key part of a cholinergic analgesic circuit. nih.gov
Intracellular Signaling Cascades Activated by RJR-2403 Hemioxalate
Activation of nAChRs by RJR-2403 initiates various intracellular signaling cascades, often linked to an increase in intracellular calcium ([Ca2+]i). In ventral hippocampal axons, RJR-2403, which activates non-α7* nAChRs, elicits a short-term increase in axonal calcium. plos.org This is in contrast to α7* nAChR agonists that can induce sustained calcium signaling. plos.org
The influx of calcium through nAChRs can, in turn, trigger downstream signaling pathways. For example, in some neuronal systems, nAChR activation can lead to the release of other neurotransmitters, such as GABA. nih.govcore.ac.ukfrontiersin.org Furthermore, research suggests that co-activation of α7 and α4β2-nAChRs, the latter being a primary target of RJR-2403, can reverse β-amyloid-induced dysfunction of AMPA receptors by affecting their phosphorylation and surface expression. researchgate.net
Long-Term Receptor Regulation and Plasticity
Upregulation of High-Affinity nAChRs Upon Chronic Exposure in Cellular Models
Chronic exposure to RJR-2403 can lead to the upregulation of high-affinity nAChRs. nih.gov In M10 cells, continuous application of RJR-2403 resulted in an increase in the number of these receptors, a phenomenon also observed with nicotine. medchemexpress.comnih.gov This upregulation is thought to involve the chaperone-like activity of the agonist, stabilizing the receptor protein. windows.net
| Cellular Model | Concentration of RJR-2403 | Observation | Reference |
| M10 cells | 10 microM | Upregulation of high-affinity nAChRs | medchemexpress.comnih.gov |
| Mouse Somatosensory Cortex | N/A (whisker trimming) | Upregulation of YFP-tagged α4* nAChRs | jneurosci.org |
| Condition | Agonist | Observation on Desensitization | Reference |
| Control Hypoglossal Motor Neurons | RJR-2403 | Normal desensitization and recovery | nih.gov |
| Developmental Nicotine Exposed Hypoglossal Motor Neurons | RJR-2403 | Increased desensitization and more than 10 times slower recovery | nih.gov |
Preclinical Investigations in Animal Models
Modulation of Cognitive Functions
Studies in rodent models have demonstrated the potential of RJR-2403 hemioxalate to modulate cognitive functions, particularly in paradigms of memory impairment.
In models of amnesia induced by scopolamine (B1681570), a muscarinic antagonist that impairs memory formation, this compound has shown significant efficacy. dcchemicals.comdcchemicals.com Research indicates that the compound can improve retention in passive avoidance tasks, suggesting a pro-cognitive effect in the context of cholinergic deficits. medchemexpress.com This task assesses fear-motivated memory, where animals learn to avoid an environment in which they previously received an aversive stimulus. The ability of this compound to reverse the amnesia induced by scopolamine points to its potential to enhance memory consolidation or retrieval through nicotinic pathways.
The effects of this compound on spatial learning and memory have been evaluated using the eight-arm radial maze paradigm in rats with ibotenic acid lesions of the forebrain cholinergic projection system. medchemexpress.com This maze is a well-established tool for assessing both working memory (the ability to hold and manipulate information for a short period) and reference memory (long-term memory for rules and procedures). In these studies, this compound was found to enhance both working and reference memory, indicating a broader impact on cognitive processes beyond the reversal of acute amnesia. medchemexpress.comdcchemicals.comdcchemicals.com
| Cognitive Function Parameter | Animal Model | Effect of this compound | Key Finding |
| Passive Avoidance Retention | Scopolamine-induced amnesia in rats | Significant improvement | Reverses deficits in fear-motivated memory. medchemexpress.com |
| Working Memory | Rats with forebrain cholinergic lesions (8-arm radial maze) | Enhanced | Improves short-term spatial memory. medchemexpress.com |
| Reference Memory | Rats with forebrain cholinergic lesions (8-arm radial maze) | Enhanced | Improves long-term memory for spatial task rules. medchemexpress.com |
Effects on Passive Avoidance Retention in Amnesia Models
Analysis of Antinociceptive Effects
The potential of this compound to modulate pain perception has been another significant area of preclinical research, revealing a distinct mechanism of action.
This compound has demonstrated antinociceptive (pain-reducing) effects in various animal models. dcchemicals.comdcchemicals.com Studies utilizing the tail-flick test, a measure of spinal nociceptive reflexes, found that the compound was about five-fold less potent than nicotine (B1678760) when administered subcutaneously, but slightly more potent following central administration. medchemexpress.com Further research has implicated the activation of α4β2 nAChRs in the substantia nigra pars reticulata (SNr) as a key mechanism for its analgesic properties. researchgate.netnih.gov Injection of RJR-2403 into the SNr was observed to increase the activity of SNr neurons and alleviate hyperalgesia in models of both acute and chronic pain. researchgate.netnih.gov This suggests that the compound's pain-modulating effects are mediated, at least in part, by a specific cholinergic circuit within the basal ganglia. researchgate.net
A crucial aspect of the preclinical characterization of this compound is the differentiation of its antinociceptive mechanism from those of other major analgesic classes. Research has shown that the pain-reducing effects of this compound are exerted through nicotinic pathways, rather than opioid or muscarinic receptor systems. dcchemicals.comdcchemicals.com This distinction is significant as it suggests a separate and potentially complementary pathway for pain management. The analgesic effect of RJR-2403 in the SNr was not mimicked by a D2 receptor agonist, further distinguishing its action from dopaminergic pathways that can also influence nociception. nih.gov
| Antinociceptive Effect | Test/Model | Key Finding |
| Nociceptive Reflex | Tail-flick test | Less potent than nicotine with subcutaneous administration, more potent with central administration. medchemexpress.com |
| Pain Modulation Pathway | Injection into Substantia Nigra pars Reticulata (SNr) | Mitigates hyperalgesia in acute and chronic pain models through activation of α4β2 nAChRs. researchgate.netnih.gov |
| Mechanism of Action | Various antinociception assays | Effects are mediated by nicotinic receptors, not opioid or muscarinic receptors. dcchemicals.comdcchemicals.com |
Characterization of Pain Modulatory Pathways Mediated by this compound
Central Nervous System (CNS) Selective Activity
This compound was designed to exhibit a degree of selectivity for the central nervous system over the periphery. Preclinical data indicate that it has significantly reduced cardiovascular effects compared to nicotine. dcchemicals.comdcchemicals.com Furthermore, it was found to be 15 to 30-fold less potent than nicotine in producing effects such as decreased body temperature, reduced respiration, and diminished acoustic startle response, which are mediated by peripheral or non-specific central actions. medchemexpress.com This selectivity for certain CNS functions, particularly cognitive enhancement and analgesia, over peripheral and other central effects, is a key feature of its preclinical profile. medchemexpress.com The compound shows high selectivity for the α4β2 nAChR subtype, which is abundant in the CNS, and has over 1,000-fold lower affinity for the α7 subtype. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com
Behavioral and Neurochemical Correlates of CNS Engagement
RJR-2403, also known as Rivanicline, demonstrates high-affinity binding and functional selectivity for central nervous system (CNS) nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α4β2 subtype. nih.govmedchemexpress.com In vitro characterization reveals that RJR-2403 binds with high affinity to the α4β2 receptor subtype (Ki = 26 nM), showing over 1,000-fold greater selectivity for this subtype compared to the α7 receptor. medchemexpress.comrndsystems.com This binding profile suggests a potent interaction with CNS nAChRs over those found in the periphery, such as muscle or ganglionic types. nih.gov
Functionally, RJR-2403 acts as a partial agonist at the α4β2 nAChR. ontosight.ai Studies using rat thalamic synaptosomes, which are rich in α4β2 receptors, showed that RJR-2403 was comparable to nicotine in its ability to activate these receptors. nih.gov However, it was found to be approximately one-tenth as potent as nicotine in stimulating the release of [³H]-dopamine in rat striatal synaptosomes. nih.gov This indicates a differential effect on neurotransmitter release pathways compared to nicotine. Furthermore, chronic exposure of cell lines (M10 cells) to RJR-2403 led to an upregulation of high-affinity nAChRs, a phenomenon also observed with chronic nicotine exposure. nih.govmedchemexpress.com
In animal behavioral models, RJR-2403 has shown efficacy in tasks related to cognitive function. nih.gov It significantly improved retention in a passive avoidance task in rats with scopolamine-induced amnesia. medchemexpress.comnih.gov Moreover, in a rat model with chemically induced lesions to the forebrain cholinergic system, RJR-2403 enhanced both working and reference memory in an 8-arm radial maze paradigm. medchemexpress.comnih.gov These findings underscore the compound's engagement with CNS mechanisms involved in learning and memory, consistent with its profile as an α4β2 nAChR agonist. ontosight.ainih.gov
Table 1: Comparative Neurochemical Activity of RJR-2403 and Nicotine
Comparative Systemic Effects with Nicotine Analogues
A key characteristic of RJR-2403 in preclinical animal models is its significantly reduced activity on peripheral systems compared to nicotine, highlighting its CNS selectivity. nih.govnih.gov This is evident in studies measuring cardiovascular and other autonomic parameters where RJR-2403 is substantially less potent than nicotine. medchemexpress.comnih.gov
In conscious rats, RJR-2403 demonstrated markedly reduced cardiovascular effects compared to nicotine. nih.gov Investigations into its impact on heart rate and blood pressure revealed a significantly lower potency. nih.gov Specifically, RJR-2403 was found to be approximately 10-fold less potent than nicotine at increasing heart rate and about 20-fold less potent at elevating blood pressure. nih.gov This reduced effect on the cardiovascular system is consistent with in vitro findings showing RJR-2403's low potency at stimulating ganglionic and enteric nAChRs, which are involved in autonomic control. nih.gov For instance, in studies on guinea pig ileum contraction, RJR-2403 was less than one-tenth as potent as nicotine and exhibited greatly reduced efficacy. nih.gov
The CNS-selective profile of RJR-2403 is further supported by its attenuated effects on other physiological parameters regulated by the autonomic nervous system. medchemexpress.com In mice, RJR-2403 was 15 to 30 times less potent than nicotine in its ability to decrease body temperature and respiration rate. medchemexpress.comnih.gov Similarly, its effects on spontaneous motor activity, as measured by rears and crosses in a Y-maze, and on the acoustic startle response were also 15 to 30-fold weaker than those of nicotine. medchemexpress.comnih.gov These results align with the compound's higher selectivity for CNS nAChR subtypes over peripheral ones, which mediate many of nicotine's systemic effects. nih.gov
Table 2: Comparative Potency of RJR-2403 vs. Nicotine on Systemic Effects
Structure Activity Relationship Sar Studies and Analog Design
Identification of Key Structural Features for nAChR Selectivity
The structure of RJR-2403 features a pyridine (B92270) ring linked via an (E)-but-3-en-1-amine chain to an N-methyl group. nih.govontosight.ai Research has focused on identifying which parts of this structure are critical for its binding affinity and functional activity, particularly its observed selectivity for the α4β2 nAChR subtype over others like α7 or α3β4 receptors. medchemexpress.comnih.govrndsystems.com
Studies comparing RJR-2403 with other nicotinic agonists, such as nicotine (B1678760) and epibatidine, have provided insights into the structural determinants of selectivity. nih.govsigmaaldrich.com While nicotine interacts with multiple nAChR subtypes, RJR-2403 demonstrates significantly higher affinity for α4β2 receptors compared to α7 receptors. medchemexpress.comrndsystems.com For instance, Ki values for RJR-2403 have been reported as 26 nM for α4β2 receptors and 36000 nM for α7 receptors, indicating a >1000-fold selectivity for α4β2. medchemexpress.comrndsystems.com This contrasts with nicotine, which shows more comparable potency across several subtypes. nih.gov
The presence and position of the pyridine nitrogen atom, the conformation of the linker chain, and the nature of the amino group have all been implicated as important factors influencing binding and selectivity. researchgate.net Modeling studies suggest that both local binding interactions, such as hydrogen bonding and cation-pi interactions, and long-range electrostatic interactions contribute to the subtype selectivity of agonists binding to α4β2 and α7 nAChRs. nih.gov For α4β2-selective agonists like RJR-2403, long-range electrostatic interactions appear to play a dominant role in selectivity, largely due to differences in the net charge of the ligand-binding domain between the subtypes. nih.gov
Rational Design Principles for α4β2 nAChR Agonists
Rational design efforts for developing novel α4β2 nAChR agonists based on the structural framework of compounds like RJR-2403 are guided by the understanding of key pharmacophoric elements and their interactions with the receptor binding site. researchgate.netnih.gov The goal is to design molecules that optimize favorable interactions with the α4β2 subtype while minimizing interactions with other subtypes, thereby enhancing selectivity and reducing potential off-target effects. acs.org
Key principles in the rational design process include:
Mimicking or enhancing interactions at the α4β2 binding site: This involves designing molecules that can effectively engage in cation-pi interactions with aromatic residues and hydrogen bonding with polar residues within the α4β2 binding pocket. nih.govnih.gov
Modulating the linker region: Alterations to the length, flexibility, and chemical nature of the linker between the basic nitrogen and the aromatic (pyridine) ring can influence how the molecule presents itself to the binding site and thus affect affinity and selectivity. Studies on analogs have explored variations in chain length and the introduction of different functional groups. barrowneuro.org
Exploring modifications to the pyridine ring: Substitutions on the pyridine ring can alter its electronic properties and steric profile, impacting interactions with the receptor. researchgate.net
Considering the protonation state: The activity of nicotinic agonists is highly dependent on their protonation state, as the protonated form is typically involved in key interactions with the anionic subsite of the receptor. nih.gov Rational design considers the pKa of the compound and how it influences the concentration of the active species at physiological pH. nih.gov
Utilizing structural information from related ligands and receptor models: Homology models of nAChR subtypes, particularly the α4β2 binding site, based on structures like the acetylcholine (B1216132) binding protein (AChBP), provide a template for docking studies and the prediction of binding modes for novel compounds. sigmaaldrich.comacs.org
Rational design also involves considering the desired functional profile (full vs. partial agonist) and how structural modifications might influence efficacy in addition to binding affinity. nih.govbarrowneuro.org
Impact of Chemical Modifications on Pharmacological Profile
Chemical modifications to the structure of RJR-2403 or the design of related analogs can significantly impact their pharmacological profiles, including binding affinity, functional potency and efficacy, and subtype selectivity.
Studies involving structural variations have demonstrated the sensitivity of nAChR interactions to subtle changes. For example, modifications to the amino group or the linker chain can alter the compound's ability to activate specific receptor subtypes. researchgate.netbarrowneuro.org The (E) configuration of the double bond in RJR-2403 is a specific structural feature, and alterations to this or saturation of the double bond would likely affect the molecule's conformation and its fit within the binding site, potentially altering its pharmacological profile.
Research on other series of α4β2 agonists, such as isoxazolylpyridine ethers or 7-azaindoles, provides broader context on how structural changes influence activity. researchgate.netbarrowneuro.org For instance, studies on isoxazolylpyridine ethers have shown that the length of a side chain can be optimal for biological activity. barrowneuro.org Similarly, modifications to ring structures or the introduction of different substituents have been shown to dramatically affect binding affinity and functional activity at various nAChR subtypes. researchgate.net
While RJR-2403 is characterized as a potent and relatively selective activator of human α4β2 receptors with efficacy equivalent to acetylcholine at this subtype, it is less efficacious at other human receptor subtypes, suggesting it may act as a partial agonist at those receptors. nih.gov This highlights how structural features contribute to both potency and efficacy at different receptor compositions.
The ability of RJR-2403 to protect receptor function from inhibition by other agonists has also been observed, suggesting potential allosteric interactions, which could be influenced by structural modifications. psu.edu
Data from various studies illustrate the impact of structural variations on binding affinity and selectivity. While specific detailed SAR data tables for a wide range of RJR-2403 analogs were not extensively retrieved in the search, the principles established from studies on RJR-2403 and related α4β2 agonists demonstrate the critical link between chemical structure and pharmacological outcome.
Methodological Advancements in Rjr 2403 Hemioxalate Research
Development of In Vitro Assay Systems for nAChR Agonist Screening
The initial characterization and screening of RJR-2403 relied on the development of robust in vitro assay systems designed to determine its affinity and functional potency at various nAChR subtypes. These systems were essential for establishing its selectivity for CNS-associated receptors over those in the periphery.
Radioligand Binding Assays: Binding assays were fundamental in quantifying the affinity of RJR-2403 for different nAChR subtypes. Researchers utilized membranes prepared from rat brain cortex to assess binding to high-affinity CNS receptors. nih.gov In these competitive binding studies, RJR-2403 demonstrated a high affinity for the α4β2 subtype, with a reported inhibition constant (Ki) of 26 nM. nih.govmedchemexpress.comprobechem.com This affinity is significantly higher than its affinity for the α7 nAChR subtype, for which the Ki value is over 1,000 times greater (Ki = 3.6 µM or 36,000 nM). medchemexpress.comrndsystems.com These assays typically use radiolabeled ligands, such as [3H]cytisine, to quantify the displacement by the test compound.
Functional Assays: To complement binding data, various functional assays were employed to measure the ability of RJR-2403 to activate nAChRs. These included:
Synaptosomal Ion Flux and Neurotransmitter Release: Assays using rat thalamic synaptosomes measured 86Rb+ efflux and [3H]-dopamine release as indicators of receptor activation. nih.gov In these functional tests, RJR-2403 was found to be comparable to nicotine (B1678760) in activating thalamic synaptosomes but was about one-tenth as potent in stimulating dopamine (B1211576) release from striatal synaptosomes. nih.gov
Cell-Based Assays: Studies utilized cell lines heterologously expressing specific nAChR subtypes, such as human TE671/RD cells which express muscle-type nAChRs, and PC12 cells. nih.gov RJR-2403 showed no significant activation of muscle-type nAChRs or receptors in PC12 cells at concentrations up to 1 mM. nih.govmedchemexpress.com
Tissue-Based Assays: The guinea pig ileum preparation, a classic pharmacological tool, was used to assess activity at ganglionic nAChRs. In this system, RJR-2403 was less than one-tenth as potent as nicotine and acted as a weak partial agonist. nih.govmedchemexpress.com
High-Throughput Screening (HTS): More advanced methods like the Scintillation Proximity Assay (SPA) have been developed for HTS of nAChR modulators. researchgate.net A robust homogeneous SPA binding assay was validated using RJR-2403 as a reference compound, demonstrating that its IC50 value was comparable to that obtained through traditional filter binding methods. researchgate.net This technology, which uses microbeads coupled to cell membranes expressing the target receptor, is highly efficient and amenable to automation for large-scale screening campaigns. researchgate.net
| Assay Type | Preparation | Parameter | RJR-2403 Value | Nicotine Value | Reference |
|---|---|---|---|---|---|
| Binding Affinity | Rat Brain Cortex (α4β2 nAChR) | Ki | 26 nM | Not specified | nih.govprobechem.comrndsystems.com |
| Binding Affinity | α7 nAChR | Ki | 36,000 nM | Not specified | rndsystems.com |
| Functional Activity (Ion Flux) | Rat Thalamic Synaptosomes | EC50 | 732 nM | 591 nM | nih.gov |
| Functional Activity (Dopamine Release) | Rat Striatal Synaptosomes | EC50 | 938 nM | 100 nM | nih.gov |
Utilization of Advanced Electrophysiological Techniques
Electrophysiological studies have provided critical insights into how RJR-2403 modulates neuronal activity at the cellular level. These techniques allow for direct measurement of ion channel function and synaptic transmission.
Patch-Clamp and Voltage-Clamp Recordings: Whole-cell patch-clamp and voltage-clamp recordings from individual neurons have been instrumental in dissecting the specific actions of RJR-2403.
In studies of the subthalamic nucleus (STN), neurons exhibiting slower-decaying acetylcholine-induced currents (I_ACh) responded to RJR-2403, whereas those with faster-decaying currents did not. nih.govjneurosci.org This response was blocked by a selective antagonist for β2-containing nAChRs, confirming that RJR-2403 selectively activates α4β2 nAChRs to mediate its effects in these neurons. nih.govjneurosci.org
In neonatal rat brainstem slices containing the preBötzinger complex (preBötC), which controls breathing, voltage-clamp recordings showed that RJR-2403 induced a tonic inward current in inspiratory neurons. physiology.org It also increased the frequency of spontaneous excitatory postsynaptic currents (sEPSCs), an effect that was reversed by an α4β2 antagonist but not an α7 antagonist. physiology.org
Patch-clamp recordings from dissociated ventral tegmental area (VTA) dopamine neurons found that a majority of these cells did not respond to RJR-2403 with an increase in miniature inhibitory postsynaptic current (mIPSC) frequency, suggesting that presynaptic α4β2-nAChRs on GABAergic terminals are not the primary target in this specific preparation. nih.gov
Voltage-Sensitive Dye Imaging: This advanced in vivo imaging technique has been used to map the spatial and temporal dynamics of neuronal activity across a cortical area. In a study on mouse somatosensory cortex, topical application of RJR-2403 led to a significant reduction in the magnitude of whisker-evoked cortical responses within minutes. jneurosci.org This demonstrated that direct activation of α4β2 nAChRs in vivo can depress sensory-evoked cortical activity, linking the receptor subtype to the modulation of cortical circuits. jneurosci.org
| Brain Region | Neuron Type | Technique | Observed Effect | Reference |
|---|---|---|---|---|
| Subthalamic Nucleus (STN) | Unspecified | Patch-Clamp | Activated neurons with slow-decaying I_ACh (α4β2-mediated) | nih.govjneurosci.org |
| preBötzinger Complex (preBötC) | Inspiratory Neurons | Voltage-Clamp | Induced tonic inward current; increased sEPSC frequency | physiology.org |
| Somatosensory Cortex | Cortical Neurons | Voltage-Sensitive Dye Imaging | Depressed whisker-evoked cortical responses | jneurosci.org |
| Ventral Tegmental Area (VTA) | Dopamine Neurons | Patch-Clamp | No significant increase in mIPSC frequency | nih.gov |
In Vivo Model Development for Selective nAChR Modulation
The development of specific in vivo models has been crucial for evaluating the physiological and behavioral effects of RJR-2403, particularly for confirming its CNS selectivity and therapeutic potential. These models were designed to separate cognitive effects from peripheral side effects. nih.gov
Cognitive Enhancement Models:
Pharmacologically-Induced Amnesia: A common model involves inducing memory deficits in rodents with the muscarinic antagonist scopolamine (B1681570). In a step-through passive avoidance task, RJR-2403 was shown to significantly improve memory retention in rats with scopolamine-induced amnesia, demonstrating its ability to reverse cognitive deficits. nih.gov
Lesion-Induced Memory Impairment: To model neurodegenerative conditions, researchers used rats with ibotenic acid lesions in the forebrain, which damages the cholinergic system. In an 8-arm radial maze, a test for spatial working and reference memory, RJR-2403 enhanced performance in these lesioned rats. nih.gov
Models for Assessing CNS and Peripheral Side Effects: To establish the selectivity of RJR-2403, its profile was compared to that of nicotine in a battery of tests assessing physiological and behavioral parameters typically affected by nAChR activation.
Cardiovascular Effects: In rats, RJR-2403 was found to be approximately 10-fold less potent than nicotine in increasing heart rate and 20-fold less potent in increasing blood pressure, indicating greatly reduced effects on the peripheral autonomic nervous system. nih.gov
Other Physiological and Behavioral Measures: In mice, RJR-2403 was 15 to 30 times less potent than nicotine in producing effects such as decreased body temperature, changes in locomotor activity (Y-maze), and alterations in the acoustic startle response. nih.gov
These in vivo studies were critical in establishing that RJR-2403 possesses a favorable profile, with cognitive-enhancing properties comparable to nicotine but with a significantly wider margin of separation from undesirable peripheral and CNS-related side effects. nih.govacnp.org
| Parameter | Model System | Potency of RJR-2403 Relative to Nicotine | Reference |
|---|---|---|---|
| Cognitive Enhancement | Passive Avoidance, Radial Arm Maze (Rats) | Equal to or greater than nicotine | nih.gov |
| Increased Heart Rate | Rats | ~10-fold less potent | nih.gov |
| Increased Blood Pressure | Rats | ~20-fold less potent | nih.gov |
| Decreased Body Temperature & Respiration | Mice | 15 to 30-fold less potent | nih.gov |
| Altered Y-Maze Activity | Mice | 15 to 30-fold less potent | nih.gov |
| Acoustic Startle Response | Mice | 15 to 30-fold less potent | nih.gov |
Theoretical Implications and Future Research Directions
Contributions to the Understanding of Cholinergic Neurotransmission
RJR-2403, also known as Rivanicline or (E)-Metanicotine, has significantly advanced the scientific community's understanding of cholinergic neurotransmission, primarily through its selective action on specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. medchemexpress.comontosight.ai As a potent agonist, RJR-2403 displays a high affinity for the α4β2 neuronal nAChR subtype, which is prevalently expressed in the brain. medchemexpress.comtocris.comrndsystems.com This selectivity allows researchers to dissect the specific roles of the α4β2 receptor in various physiological and cognitive processes, distinguishing its functions from other nAChR subtypes like the α7 receptor, for which RJR-2403 has a much lower affinity. medchemexpress.comtocris.com
The compound's ability to act as a partial agonist at the α4β2 nAChR subtype provides a valuable tool for studying the complex signaling pathways these receptors mediate. ontosight.ainih.govdrugbank.com Research utilizing RJR-2403 has helped to elucidate the involvement of α4β2 receptors in cognitive functions such as learning and memory. ontosight.ai For instance, studies have demonstrated that RJR-2403 can enhance cognitive performance in preclinical models of cognitive dysfunction. ontosight.ainih.gov This has reinforced the critical role of cholinergic signaling, specifically through α4β2 nAChRs, in maintaining cognitive health.
Furthermore, the investigation of RJR-2403 has shed light on the phenomenon of nAChR upregulation. Chronic exposure to nicotinic agonists, including RJR-2403, has been shown to increase the number of high-affinity nAChRs in the brain. medchemexpress.com This finding is crucial for understanding the neuroadaptations that occur in conditions such as nicotine (B1678760) addiction and for the development of potential therapeutic strategies.
The study of RJR-2403 also contributes to the broader understanding of how cholinergic signaling interacts with other neurotransmitter systems. For example, its stimulant and analgesic effects are thought to be mediated by an increase in noradrenaline release. nih.govdrugbank.com This highlights the intricate interplay between the cholinergic and adrenergic systems in the central nervous system.
RJR-2403 Hemioxalate as a Research Tool in Neuroscience
The high selectivity of RJR-2403 for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype over other nAChRs, such as the α7 subtype, makes it an invaluable tool for neuroscience research. medchemexpress.comtocris.comrndsystems.com This specificity allows scientists to investigate the distinct physiological and behavioral roles of the α4β2 receptor with a high degree of precision.
In vivo studies have successfully used RJR-2403 to probe the functions of central nAChRs while minimizing the confounding effects on peripheral systems. nih.gov Research has shown that RJR-2403 is significantly less potent than nicotine in producing peripheral effects like changes in body temperature, respiration, and cardiovascular parameters. nih.gov This CNS selectivity is critical for studies aiming to understand the cognitive and neurological effects of α4β2 receptor activation without significant peripheral side effects.
Key Research Applications of RJR-2403:
Cognitive Enhancement Studies: RJR-2403 has been instrumental in demonstrating the role of α4β2 nAChRs in cognitive processes. It has been shown to reverse scopolamine-induced amnesia and improve memory in animal models with brain lesions, highlighting the therapeutic potential of targeting this receptor subtype for cognitive disorders. nih.govprobechem.com
Neurodegenerative Disease Models: As a partial agonist of the α4β2 nAChR, RJR-2403 is utilized in preclinical models of neurodegenerative diseases like Alzheimer's to explore the therapeutic benefits of modulating cholinergic activity. ontosight.ainih.govdrugbank.com
Nicotine Addiction Research: The compound's interaction with the same receptors targeted by nicotine makes it a useful tool for studying the mechanisms of nicotine dependence and for developing potential smoking cessation aids. ontosight.ai
Analgesic Research: Studies on the antinociceptive effects of metanicotine, a related compound, suggest that RJR-2403's effects are mediated through nicotinic mechanisms, providing a tool to explore the role of the cholinergic system in pain modulation. medchemexpress.com
Unexplored Areas of this compound Pharmacology and Biochemistry
Despite the significant research conducted on RJR-2403, several areas of its pharmacology and biochemistry remain to be fully elucidated, presenting exciting avenues for future investigation.
One key area for future research is the long-term consequence of the nAChR upregulation induced by chronic RJR-2403 exposure. medchemexpress.com While the phenomenon is documented, its functional implications for neuronal plasticity, network activity, and behavior over extended periods are not yet fully understood. Investigating these long-term changes could provide critical insights into the neurobiology of addiction and the potential for therapeutic interventions.
The downstream signaling cascades activated by RJR-2403 at the α4β2 receptor warrant further exploration. While it is known to be a partial agonist, a more detailed understanding of the specific intracellular signaling pathways it modulates, and how these differ from those activated by full agonists like nicotine, would be highly valuable. This could reveal novel targets for drug development with improved efficacy and side-effect profiles.
Furthermore, the interaction of RJR-2403 with other receptor systems beyond the cholinergic and adrenergic systems is an area ripe for investigation. The central nervous system is a complex network of interacting neurotransmitter systems, and exploring potential cross-talk between α4β2 nAChR activation by RJR-2403 and other systems, such as the dopaminergic or serotonergic systems, could uncover new therapeutic possibilities for a range of neurological and psychiatric disorders.
Finally, the metabolism and potential active metabolites of this compound represent another important area for future biochemical research. A comprehensive understanding of its metabolic fate would be crucial for a complete pharmacological profile and for interpreting the results of preclinical and any potential future clinical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
